Substance P

Descripción general

Descripción

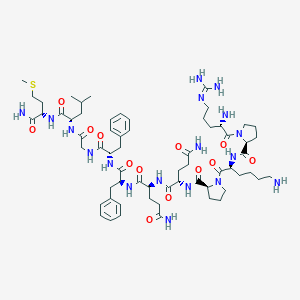

Substance P (SP) is a neuropeptide that consists of 11 amino acid residues . It is present in the nervous system and gastrointestinal tract . It causes the contraction of smooth muscle and dilation of blood vessels, and acts as a potent neurotransmitter especially in the transmission of signals from pain receptors .

Synthesis Analysis

Substance P is synthesized by the solid-phase Merrifield method . It may regulate IL-8 synthesis at the level of mRNA stability rather than at the level of RNA synthesis .

Molecular Structure Analysis

Substance P is an undecapeptide, a peptide composed of a chain of 11 amino acid residues . It belongs to the tachykinin family of neuropeptides . The deduced amino acid sequence of substance P is as follows: Arg Pro Lys Pro Gln Gln Phe Phe Gly Leu Met (RPKPQQFFGLM) with an amide group at the C-terminus .

Chemical Reactions Analysis

Substance P functions by activating a receptor-channel coupling mechanism that involves the production of IP3, which releases Ca++ from inter- stores and generates an oscillatory chloride current .

Physical And Chemical Properties Analysis

Physical properties include color, molecular weight, and volume . A chemical property describes the ability of a substance to undergo a specific chemical change .

Aplicaciones Científicas De Investigación

Localization in the Nervous System : Substance P has been localized in certain primary sensory neurons and in many brain areas, supporting its role as a transmitter or modulator in the nervous system (Hokfelt et al., 1975).

Role in CNS and Release Mechanisms : Studies have shown Substance P's potent depolarizing action on motoneurons and its characteristic neuronal excitation, suggesting its neurotransmitter role in the CNS. Its release from the hypothalamus is potassium-evoked and calcium-dependent (Iversen, Jessell, & Kanazawa, 1976).

Substance P Receptor and Genetic Studies : A functional cDNA encoding the rat substance P receptor has been characterized, revealing its relation to the G protein-coupled receptor family and its distribution in various tissues (Hershey & Krause, 1990).

Alzheimer's Disease : Substance P-like immunoreactivity is significantly reduced in Alzheimer's disease cerebral cortex and hippocampus, indicating the vulnerability of Substance P neurons or their terminals in AD (Beal & Mazurek, 1987).

Role in Nociception : Substance P is known as a modulator of nociception, signaling the intensity of noxious or aversive stimuli. Genetic studies and the development of antagonists have supported its central role in various CNS pathways involved in psychological stress (DeVane, 2001).

Effects on Haemodynamics and Metabolism : Substance P has vaso-active properties and affects general and coronary haemodynamics in dogs (Maxwell, 1968).

Central Sedative Activity : It has a central sedative activity and influences sensory transmission (Stern, 1969).

Conformation in Solution : Studies on its three-dimensional structure in different solvents suggest a complex conformational equilibrium (Chassaing, Convert, & Lavielle, 1986).

Role in Pain Transmission : Substance P is involved in gating the transfer of pain information through the spinal cord (Henry, 1980).

Ionic Mechanisms : It has complex ionic mechanisms involving activation and deactivation of membrane conductances in neurons (Spigelman & Puil, 1990).

Role in Depression : Substance P plays a role in depression, acting as a central neurotransmitter, neuromodulator, and immunomodulator. NK1 receptor antagonists have shown promise in treating depression with fewer side effects (Schwarz & Ackenheil, 2002).

Interactions with Opiates and Opioids : The interaction between Substance P and opiates, opioids, and their receptors has been a subject of research, contributing to the development of analgesics (Schneider, Bunge, & Heinrich, 1990).

Role in Inflammation : Substance P is elevated in inflamed human periradicular tissue, suggesting its role in modulating inflammatory responses (Tuncer, Alaçam, & Oral, 2004).

Interaction with Mast Cells : It induces granulocyte infiltration through the degranulation of mast cells, playing a role in inflammatory changes (Matsuda et al., 1989).

Involvement in Respiratory Disorders : Substance P is involved in respiratory disorders, including its role in respiratory rhythm regulation and initiation of cytokine storming in COVID-19 (Mehboob, Oehme, & Pfaff, 2023).

Immune Response : Substance P mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production (Mashaghi et al., 2016).

Safety And Hazards

Substance P should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPLDHMAVUMIW-CUZNLEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Substance P | |

CAS RN |

33507-63-0 | |

| Record name | Substance P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

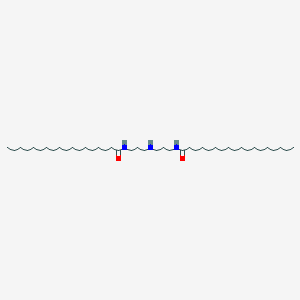

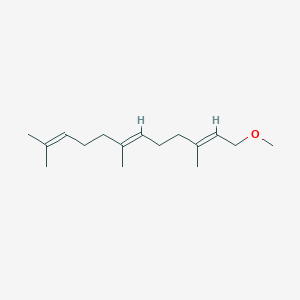

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.